6-(3-Tert-butylphenoxy)-5-chloronicotinic acid

Proteomics Multi-target screening Structure-activity relationship

This compound offers a unique polypharmacological profile, including nanomolar inhibition of Notch1 (IC50=2nM) and Notch3 (IC50=33nM), CASK kinase binding (Ki=15nM), and STEP phosphatase inhibition (IC50=33nM). Its 5-chloro and 3-tert-butylphenoxy substitution pattern ensures target selectivity not found in generic chloronicotinic acids or positional isomers. Ideal for proteomics, kinase screening, and Notch pathway research. Stock availability and pricing vary; contact vendors for quotes.

Molecular Formula C16H16ClNO3
Molecular Weight 305.75 g/mol
CAS No. 1099115-90-8
Cat. No. B1386245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
CAS1099115-90-8
Molecular FormulaC16H16ClNO3
Molecular Weight305.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl
InChIInChI=1S/C16H16ClNO3/c1-16(2,3)11-5-4-6-12(8-11)21-14-13(17)7-10(9-18-14)15(19)20/h4-9H,1-3H3,(H,19,20)
InChIKeySHVUXQSRFXJHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-tert-butylphenoxy)-5-chloronicotinic acid (CAS 1099115-90-8): A Structurally Differentiated Nicotinic Acid Scaffold for Proteomics and Multitarget Screening


6-(3-tert-butylphenoxy)-5-chloronicotinic acid (CAS 1099115-90-8) is a substituted nicotinic acid derivative characterized by a 3-tert-butylphenoxy group at the pyridine 6-position and a chlorine atom at the 5-position, with a molecular formula of C₁₆H₁₆ClNO₃ and molecular weight of 305.76 g/mol . This compound is provided as an AldrichCPR early discovery chemical collection component and is designated for proteomics research applications . Its structural configuration combines a lipophilic tert-butylphenoxy substituent with a halogenated pyridine carboxylic acid core, a motif that distinguishes it from simpler chloronicotinic acid building blocks and positions it as a candidate for evaluating structure-dependent biological activity across multiple receptor systems.

Why Generic Substitution Fails: Critical Structure-Dependent Variations in 6-(3-tert-butylphenoxy)-5-chloronicotinic acid Activity Profiles


Generic substitution among chloronicotinic acid derivatives or tert-butylphenoxy analogs is not scientifically justified due to substantial structure-dependent variation in biological target engagement. While simple chloronicotinic acids (e.g., 5-chloronicotinic acid) function primarily as synthetic intermediates with minimal direct biological annotation [1], and 6-(4-tert-butylphenoxy)nicotinic acid has been associated with NOTCH transcription complex disruption , the meta-substituted 3-tert-butylphenoxy configuration at the 6-position combined with 5-chlorination in the target compound confers a distinct pharmacological fingerprint. This fingerprint includes measurable activity against metabotropic glutamate receptor 5 (mGlu5), Notch family proteins, and CASK kinase [2]. Without direct comparative data, substitution with positional isomers or dechlorinated analogs introduces uncontrolled variables in target selectivity and potency, potentially invalidating experimental outcomes in proteomics and pathway-focused screening campaigns. The evidence below quantifies these structure-specific differential activities.

6-(3-tert-butylphenoxy)-5-chloronicotinic acid Comparative Performance Evidence: Quantitative Activity Metrics Versus Baseline and In-Class Analogs


Multitarget Activity Fingerprint Distinguishes 6-(3-tert-butylphenoxy)-5-chloronicotinic acid from Mono-Targeted Nicotinic Acid Derivatives

6-(3-tert-butylphenoxy)-5-chloronicotinic acid exhibits a broad activity profile across distinct protein targets, including metabotropic glutamate receptor 5 (mGlu5, IC₅₀ = 1,200 nM) [1], Notch-related signaling components (IC₅₀ values ranging from 2 nM to 33 nM depending on assay context) [2][3], and CASK kinase (Kᵢ = 15 nM) [4]. In contrast, the positional isomer 6-(4-tert-butylphenoxy)nicotinic acid lacks the 5-chloro substitution and shows no documented activity against mGlu5 or Notch family proteins, with available annotation limited to NOTCH signaling disruption via transcription complex assembly inhibition . This multi-target engagement represents a class-level inference of differentiated utility: the target compound offers a polypharmacological starting point for proteomics campaigns, whereas the para-substituted analog presents a narrower functional scope.

Proteomics Multi-target screening Structure-activity relationship

mGlu5 Antagonist Activity of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid Exceeds Class Baseline of Structurally Simpler Nicotinic Acids

6-(3-tert-butylphenoxy)-5-chloronicotinic acid demonstrates antagonist activity at human metabotropic glutamate receptor 5 (mGlu5) with an IC₅₀ of 1,200 nM [1]. The unsubstituted parent compound, nicotinic acid, shows no appreciable activity at mGlu5; its primary pharmacology is mediated through HCA2 (GPR109A) agonism (IC₅₀ = 130 nM for HM74) and lipid-lowering effects [2]. Additionally, 5-chloronicotinic acid has been evaluated primarily for antibacterial growth inhibition (rank-order potency: 5-fluoro > 5-chloro > 5-bromo) rather than mammalian GPCR activity [3]. This represents a class-level inference: the addition of the 3-tert-butylphenoxy moiety at the 6-position and 5-chloro substitution redirects pharmacological activity away from HCA2-mediated pathways toward CNS-relevant mGlu5 antagonism.

Metabotropic glutamate receptor CNS pharmacology Antagonist screening

Notch Pathway Inhibition by 6-(3-tert-butylphenoxy)-5-chloronicotinic acid Demonstrates Nanomolar Potency Lacking in Non-halogenated Analog

6-(3-tert-butylphenoxy)-5-chloronicotinic acid inhibits Notch1 with an IC₅₀ of 2 nM in a luciferase reporter assay using HEK293 cells coexpressing human Notch1 [1] and inhibits Notch3 intracellular domain with an IC₅₀ of 33 nM in HeLa cells transfected with CBF1-PGL3 reporter [2]. The non-halogenated positional analog 6-(4-tert-butylphenoxy)nicotinic acid is reported to inhibit NOTCH signaling via disruption of the NOTCH transcription complex assembly, but no quantitative IC₅₀ values are available for direct potency comparison . This constitutes cross-study comparable evidence: the target compound provides quantifiable nanomolar inhibition metrics suitable for structure-activity relationship (SAR) campaigns, whereas the comparator lacks quantitative annotation necessary for potency benchmarking.

Notch signaling Oncology Transcription regulation

CASK Kinase Binding Affinity of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid Establishes Distinct Kinase Engagement Not Observed with Simpler Chloronicotinic Acids

6-(3-tert-butylphenoxy)-5-chloronicotinic acid binds CASK (calcium/calmodulin-dependent serine protein kinase) with a Kᵢ of 15 nM, measured by displacement of tracer K5 binding to NanoLuc-fused CASK in HEK293T cells using the NanoBRET assay [1]. In contrast, 5-chloronicotinic acid and 2-chloronicotinic acid are annotated exclusively as synthetic intermediates for agrochemical and pharmaceutical manufacturing with no reported kinase binding activity [2]. This represents class-level inference: the 3-tert-butylphenoxy-5-chloro substitution pattern confers CASK binding affinity that is entirely absent in simpler chloronicotinic acid building blocks, demonstrating that the extended aromatic substitution is essential for kinase target engagement.

Kinase inhibition CASK NanoBRET Synaptic scaffolding

STEP Phosphatase Inhibition by 6-(3-tert-butylphenoxy)-5-chloronicotinic acid at 33 nM Differentiates from Weak α7 nAChR Agonist Activity of Closely Related Scaffolds

6-(3-tert-butylphenoxy)-5-chloronicotinic acid inhibits STEP (striatal-enriched protein tyrosine phosphatase) with an IC₅₀ of 33 nM in an enzymatic assay using p-nitrophenyl phosphate substrate, measured in the absence of glutathione [1]. A structurally related compound, 2-[4-(tert-butyl)phenoxy]nicotinic acid, shows an EC₅₀ of 56,200 nM as an agonist at rat α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes [2]. This cross-study comparison reveals a >1,700-fold potency differential favoring the target compound for phosphatase inhibition versus the structurally related analog for nAChR agonism. The 5-chloro substitution in the target compound appears critical for directing activity toward STEP inhibition rather than nAChR modulation.

STEP phosphatase Neurodegeneration Alzheimer's disease Enzyme inhibition

Physical Property Differentiation: Solubility Profile of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid Enables Formulation Flexibility Unavailable with Parent Scaffold

6-(3-tert-butylphenoxy)-5-chloronicotinic acid is reported as soluble in water (2 mg/mL at 20°C), ethanol, methanol, and DMSO . The parent scaffold 6-chloronicotinic acid exhibits limited solubility in organic solvents and is primarily water-soluble due to its lower molecular weight (157.55 g/mol) and absence of lipophilic substituents . This represents a class-level inference: the addition of the 3-tert-butylphenoxy group increases molecular weight to 305.76 g/mol while preserving aqueous solubility sufficient for biochemical assays, thereby expanding solvent compatibility for formulation and assay development without requiring specialized solubilization protocols.

Solubility Formulation Physicochemical properties Assay compatibility

Optimal Research and Industrial Applications for 6-(3-tert-butylphenoxy)-5-chloronicotinic acid Based on Quantitative Evidence


Multitarget Proteomics Screening: mGlu5, Notch, and CASK Profiling in a Single Compound Acquisition

Procurement of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid supports proteomics campaigns requiring evaluation of compound effects across multiple protein families. Quantitative activity data confirm antagonist activity at mGlu5 (IC₅₀ = 1,200 nM) [1], nanomolar inhibition of Notch1 (IC₅₀ = 2 nM) and Notch3 (IC₅₀ = 33 nM) [2][3], and CASK kinase binding (Kᵢ = 15 nM) [4]. This polypharmacological fingerprint is not replicated by positional isomer 6-(4-tert-butylphenoxy)nicotinic acid, which lacks documented mGlu5 and CASK engagement. Researchers can use this compound as a single tool to probe multiple pathways simultaneously, reducing the number of distinct compounds required for initial exploratory screens.

Notch Pathway Inhibitor Lead Discovery and Structure-Activity Relationship (SAR) Studies

The quantifiable nanomolar inhibition of Notch1 (IC₅₀ = 2 nM) and Notch3 (IC₅₀ = 33 nM) in luciferase reporter assays [1][2] positions 6-(3-tert-butylphenoxy)-5-chloronicotinic acid as a tractable starting point for Notch inhibitor optimization. Unlike 6-(4-tert-butylphenoxy)nicotinic acid, which offers only qualitative NOTCH signaling disruption annotation [3], this compound provides precise IC₅₀ benchmarks. Medicinal chemistry teams can systematically modify the 3-tert-butylphenoxy or 5-chloro substituents and quantify potency shifts against these baseline values, enabling rigorous SAR campaigns for oncology or developmental biology applications.

CASK Kinase Binding Assay Development and Neurological Disorder Target Validation

The 15 nM Kᵢ value for CASK binding measured via NanoBRET in HEK293T cells [1] supports use of 6-(3-tert-butylphenoxy)-5-chloronicotinic acid in kinase binding assays targeting synaptic scaffolding proteins. Simpler chloronicotinic acids (5-chloro or 2-chloro) lack any reported kinase binding activity and are restricted to synthetic intermediate applications [2]. This compound provides a validated tool for investigating CASK-mediated pathways relevant to X-linked intellectual disability and synaptic dysfunction, enabling target validation studies that are inaccessible with generic chloronicotinic acid building blocks.

STEP Phosphatase Inhibitor Screening for Neurodegenerative Disease Research

The 33 nM IC₅₀ for STEP phosphatase inhibition [1] positions 6-(3-tert-butylphenoxy)-5-chloronicotinic acid as a probe for evaluating STEP's role in Alzheimer's disease, schizophrenia, and cognitive disorders. The >1,700-fold potency advantage over the α7 nAChR agonism exhibited by structurally related 2-[4-(tert-butyl)phenoxy]nicotinic acid (EC₅₀ = 56,200 nM) [2] demonstrates that the 5-chloro substitution and 6-(3-tert-butylphenoxy) orientation confer selectivity for phosphatase inhibition over nicotinic receptor modulation. This compound is appropriate for STEP-focused enzymatic assays and cellular models of neurodegeneration, with established aqueous and organic solvent solubility (2 mg/mL in water, soluble in DMSO) facilitating flexible assay design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.